(Dhq)2aqn
Overview
Description
Scientific Research Applications
(Dhq)2aqn has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, particularly in the dihydroxylation of olefins.
Medicine: Enantiomerically pure diols are important intermediates in the synthesis of various pharmaceuticals.
Industry: This compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
Target of Action
(Dhq)2aqn, also known as Hydroquinine anthraquinone-1,4-diyl diether, is primarily used as a superior ligand for asymmetric dihydroxylation reactions . The primary targets of this compound are olefins bearing aliphatic substituents or olefins having heteroatoms in the allylic position .
Mode of Action
This compound interacts with its targets by catalyzing asymmetric dihydroxylation reactions . This interaction results in the formation of products with a specific stereochemistry, which is crucial in many biological and chemical processes.
Biochemical Pathways
It is known that the compound plays a significant role in the asymmetric dihydroxylation of olefins . This reaction is a key step in many synthetic routes to biologically active compounds.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of the stereochemistry of target molecules . By catalyzing asymmetric dihydroxylation reactions, this compound can influence the biological activity of these molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dhq)2aqn typically involves the reaction of hydroquinine with anthraquinone-1,4-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Dhq)2aqn is primarily involved in asymmetric dihydroxylation reactions, where it acts as a ligand to facilitate the addition of hydroxyl groups to olefins. This reaction is highly stereoselective, producing enantiomerically pure diols .
Common Reagents and Conditions
The typical reagents used in these reactions include osmium tetroxide (OsO4) and potassium ferricyanide (K3Fe(CN)6). The reaction is carried out in an aqueous medium, often with the addition of a co-solvent such as tert-butanol to enhance solubility .
Major Products
The major products of these reactions are enantiomerically pure diols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
Similar Compounds
(Dhqd)2phal: Another chiral ligand used in asymmetric dihydroxylation reactions.
(Dhq)2pyr: Similar in structure and function to (Dhq)2aqn, used in asymmetric synthesis.
Hydroquinidine: A related compound with similar applications in asymmetric synthesis.
Uniqueness
This compound is unique in its ability to produce highly enantiomerically pure diols with high efficiency and selectivity. Its structure provides a chiral environment that is particularly effective in asymmetric dihydroxylation reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCFYUDCVYJQRN-KESJXZTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176097-24-8 | |
Record name | 1,4-Bis[[(8α,9R)-10,11-dihydro-6′-methoxycinchonan-9-yl]oxy]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176097-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (DHQ)2AQN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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